Dexpramipexole Dihydrochloride
Description
Contextualizing Dexpramipexole (B1663564) Dihydrochloride (B599025) within Neurotherapeutic and Immunomodulatory Research
Dexpramipexole first gained prominence in neurotherapeutic research, particularly as a candidate for treating amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. nih.govpatsnap.com The rationale for its investigation in ALS stemmed from its purported ability to enhance mitochondrial function and reduce oxidative stress, key pathological features of the disease. patsnap.comfrontiersin.org Preclinical studies in animal models of neurodegeneration suggested neuroprotective effects, laying the groundwork for human clinical trials. nih.govfrontiersin.org
However, a significant turning point in the research of dexpramipexole was the incidental observation of its effect on eosinophils, a type of white blood cell, during ALS clinical trials. ashpublications.orgnih.gov This unexpected finding propelled the compound into the sphere of immunomodulatory research. wikipedia.org Subsequent investigations have focused on its ability to lower eosinophil counts in both blood and tissues, opening up potential therapeutic avenues for a range of eosinophil-associated disorders. ashpublications.orgareteiatx.com
Evolution of Research Trajectories for Dexpramipexole Dihydrochloride
The research trajectory of dexpramipexole has undergone a remarkable evolution, transitioning from a primary focus on neurodegeneration to a concentrated effort in immunology.
Initial Neuroprotective Focus: The early 2000s and 2010s were characterized by extensive research into dexpramipexole's potential as a treatment for ALS. This was driven by its proposed mechanism of action involving the protection of mitochondria, the energy-producing organelles within cells. nih.govnih.gov Phase II clinical trials in ALS patients showed some promising results, leading to a larger Phase III trial. mdpi.com However, this pivotal trial did not meet its primary efficacy endpoints, leading to the discontinuation of its development for ALS in 2013. wikipedia.orgneals.org
Pivot to Immunomodulation: The consistent observation of reduced peripheral eosinophil counts in patients participating in the ALS trials was a serendipitous discovery that reshaped the compound's future. nih.govresearchgate.net This led to a strategic pivot in its clinical development towards eosinophil-associated diseases. wikipedia.org Researchers began to explore its efficacy in conditions such as hypereosinophilic syndromes (HES) and chronic rhinosinusitis with nasal polyps (CRSwNP). ashpublications.orgwikipedia.org
Current Research in Eosinophilic Disorders: Current research is heavily focused on elucidating the mechanism by which dexpramipexole lowers eosinophils and its clinical utility in eosinophilic asthma. touchrespiratory.comclinicaltrials.eu Studies suggest that the compound may inhibit the maturation of eosinophils in the bone marrow. nih.govareteiatx.comresearchgate.net Phase II and III clinical trials are actively investigating its potential as an oral therapy for eosinophilic asthma. wikipedia.orgclinicaltrialsarena.com
Table 1: Evolution of this compound Research Focus
| Time Period | Primary Research Area | Key Research Questions | Notable Outcomes |
|---|---|---|---|
| Early 2000s - 2013 | Neurotherapeutics (ALS) | Can dexpramipexole slow disease progression in ALS? What is its mechanism of neuroprotection? | Phase II trials showed some promise, but the Phase III trial failed to meet efficacy endpoints. wikipedia.orgmdpi.com |
| Post-2013 | Immunomodulation (Eosinophilic Disorders) | How does dexpramipexole lower eosinophil counts? Is it effective in treating HES, CRSwNP, and eosinophilic asthma? | Demonstrated significant reduction in blood and tissue eosinophils in HES and CRSwNP. ashpublications.orgwikipedia.org Ongoing Phase III trials for eosinophilic asthma. wikipedia.org |
Multidisciplinary Research Significance of this compound
The story of dexpramipexole highlights its significance across multiple scientific disciplines:
Pharmacology: As the (R)-enantiomer of pramipexole (B1678040), a dopamine (B1211576) agonist, dexpramipexole's distinct pharmacological profile with minimal dopaminergic activity has been a subject of interest. nih.govareteiatx.com Its journey underscores the importance of studying stereoisomers for unique therapeutic properties.
Neuroscience: Despite the setback in ALS trials, the research into dexpramipexole has contributed valuable insights into mitochondrial dysfunction in neurodegenerative diseases. nih.govnih.gov Its neuroprotective properties in preclinical models continue to be a topic of investigation in other neurological conditions like progressive multiple sclerosis. nih.gov
Immunology: The discovery of its eosinophil-lowering effects has opened new avenues in the study of eosinophil biology and the treatment of eosinophilic disorders. ashpublications.orgresearchgate.net Its potential as an oral, non-biologic treatment for conditions like eosinophilic asthma is a significant area of current research. touchrespiratory.com
Cell Biology: Research into its mechanism of action is shedding light on the processes of eosinophil maturation and differentiation within the bone marrow. nih.govareteiatx.comresearchgate.net Studies have also explored its effects on other immune cells, suggesting potential anti-inflammatory properties. researchgate.net
The multidisciplinary nature of dexpramipexole research, spanning from fundamental cell biology to large-scale clinical trials, exemplifies the interconnectedness of modern biomedical science.
Table 2: this compound Research Findings Across Disciplines
| Discipline | Key Research Findings |
|---|---|
| Neuroscience | Investigated for neuroprotective effects in ALS by potentially enhancing mitochondrial function. nih.govpatsnap.com Preclinical data showed it preserved motor function and prolonged lifespan in a mouse model of ALS. frontiersin.org |
| Immunology | Serendipitously discovered to reduce blood eosinophil counts in ALS patients. ashpublications.orgnih.gov Shown to significantly lower blood and tissue eosinophils in patients with hypereosinophilic syndromes and chronic rhinosinusitis with nasal polyps. ashpublications.orgwikipedia.org |
| Cell Biology | Believed to inhibit the maturation of eosinophils at an early stage in the bone marrow, specifically showing a selective absence of mature eosinophils. nih.govareteiatx.comresearchgate.net |
| Clinical Research | Phase III trial for ALS did not meet its primary endpoint. frontiersin.orgwikipedia.org Phase II and ongoing Phase III trials are evaluating its efficacy as an oral treatment for eosinophilic asthma. wikipedia.orgclinicaltrials.euclinicaltrialsarena.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
908244-04-2 |
|---|---|
Molecular Formula |
C10H21Cl2N3OS |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m1.../s1 |
InChI Key |
APVQOOKHDZVJEX-LSBIWMFESA-N |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Dexpramipexole Dihydrochloride
Elucidating the Molecular Mechanisms of Action
Dexpramipexole's neuroprotective properties are attributed to its direct effects on mitochondria, the primary energy-producing organelles within cells. targetmol.comnih.gov Unlike its S-(-) enantiomer, pramipexole (B1678040), dexpramipexole (B1663564) exhibits weak activity as a dopamine (B1211576) agonist, allowing for better tolerability at higher doses necessary for its neuroprotective effects. medchemexpress.comdovepress.com
Influence on Mitochondrial Bioenergetics and Function
Dexpramipexole has been shown to enhance the efficiency of mitochondrial energy production. psu.eduexlibrisgroup.complu.mx This is a critical aspect of its neuroprotective capacity, as mitochondrial dysfunction is a key factor in the pathogenesis of many neurodegenerative disorders. exlibrisgroup.complu.mx
Research indicates that dexpramipexole can inhibit large-conductance currents in the mitochondrial membrane. nih.govexlibrisgroup.com Specifically, it has been shown to inhibit increases in ion conductance in mitochondria derived from the brain that are induced by calcium. nih.govexlibrisgroup.com This action is thought to contribute to the stabilization of mitochondrial function, particularly under conditions of cellular stress. nih.govexlibrisgroup.com Studies have demonstrated that dexpramipexole inhibits a cyclosporine A-sensitive mitochondrial conductance, which may be related to the mitochondrial permeability transition pore (mPTP). nih.govpsu.eduexlibrisgroup.com The mPTP is a channel that, when opened under pathological conditions, can lead to mitochondrial dysfunction and cell death. nih.govpsu.edu By modulating these conductances, dexpramipexole helps maintain mitochondrial integrity.
Table 1: Effects of Dexpramipexole on Mitochondrial Bioenergetics
| Parameter | Effect of Dexpramipexole | Experimental Model |
|---|---|---|
| Mitochondrial ATP Production | Increased | Cultured neurons and glia |
| Oxygen Consumption | Decreased | Various cell lines, including cortical neurons |
Dexpramipexole has demonstrated the ability to counteract mitochondrial swelling and anoxic depolarization, which are hallmarks of cellular injury, particularly during events like ischemia. nih.govresearchgate.netnih.gov In studies using hippocampal slices subjected to oxygen-glucose deprivation (OGD), a model for ischemia, dexpramipexole was shown to prevent ATP depletion, mitochondrial swelling, and the loss of synaptic activity. nih.govresearchgate.netnih.gov This protective effect on mitochondrial structure and function under ischemic conditions is crucial for preventing subsequent neuronal death. nih.govresearchgate.netnih.gov
Effects on ATP Synthesis Pathways
Interaction with Reactive Oxygen Species Metabolism
In addition to its effects on bioenergetics, dexpramipexole plays a significant role in mitigating oxidative stress by interacting with reactive oxygen species (ROS).
Dexpramipexole acts as a scavenger of mitochondrial ROS. medchemexpress.comtargetmol.comresearchgate.net As a lipophilic cation, it can concentrate within the mitochondria, where it effectively neutralizes harmful ROS and reactive nitrogen species. researchgate.netnih.gov This antioxidant activity has been observed to be independent of its chirality, with both dexpramipexole and its enantiomer showing equipotent efficacy in preventing cell death induced by hydrogen peroxide and inhibiting the generation of mitochondrial ROS. researchgate.netmdpi.com By reducing the burden of oxidative stress within the mitochondria, dexpramipexole helps to protect against the downstream cellular damage that can lead to apoptosis, or programmed cell death. medchemexpress.comtargetmol.combiocrick.com
Table 2: Research Findings on Dexpramipexole's Molecular Interactions
| Molecular Target/Process | Observed Effect of Dexpramipexole | Significance |
|---|---|---|
| Mitochondrial Ion Conductances | Inhibition of large-conductance currents | Stabilization of mitochondrial membrane potential |
| F1Fo ATP Synthase | Binds to and increases activity | Enhanced ATP synthesis efficiency |
| Mitochondrial Swelling | Attenuated | Preservation of mitochondrial integrity under stress |
| Anoxic Depolarization | Counteracted | Maintenance of neuronal function during ischemia |
Reduction of Oxidative Stress Pathways
A central aspect of dexpramipexole's pharmacodynamics is its ability to mitigate oxidative stress. The compound has been shown to reduce the production of mitochondrial reactive oxygen species (ROS). medchemexpress.commdpi.comtargetmol.com This antioxidant activity is independent of chirality, as both dexpramipexole and its enantiomer, pramipexole, have demonstrated equipotent efficacy in preventing cell death induced by hydrogen peroxide (H₂O₂) and in inhibiting the generation of mitochondrial ROS. mdpi.com By targeting the mitochondria, a primary source of cellular energy and also of oxidative stress, dexpramipexole helps protect neurons from damage. nih.gov This reduction in free radical production is a key component of its neuroprotective profile observed in various models of neurodegeneration. researchgate.netnih.gov
Pathways of Cell Death Modulation
Dexpramipexole exerts significant influence over multiple programmed cell death pathways, thereby promoting cell survival under stressful conditions. medchemexpress.compatsnap.comtargetmol.com
Dexpramipexole has been found to inhibit the activation of apoptotic pathways. medchemexpress.comtargetmol.com It modulates the expression of key proteins involved in mitochondria-mediated apoptosis. nih.gov In a mouse model of sepsis-associated encephalopathy, dexpramipexole treatment was shown to counteract the increase in the BAX/Bcl-2 ratio and the levels of cytoplasmic Cytochrome c (Cyt-c) and cleaved caspase-3 in the hippocampus. nih.gov By preventing the release of Cyt-c from the mitochondria and the subsequent activation of executioner caspases, dexpramipexole effectively suppresses the apoptotic cascade. nih.gov This anti-apoptotic effect contributes to increased cell survival in response to various neurotoxins. medchemexpress.comtargetmol.com
Table 1: Effect of Dexpramipexole on Apoptotic Pathway Proteins
| Protein/Ratio | Effect of Pathological Condition (e.g., LPS-induced) | Effect of Dexpramipexole Treatment | Source |
| BAX/Bcl-2 Ratio | Significantly Increased | Significantly Decreased | nih.gov |
| Cytoplasmic Cyt-c | Significantly Increased | Significantly Decreased | nih.gov |
| Cleaved Caspase-3 | Significantly Increased | Significantly Decreased | nih.gov |
Dexpramipexole has been shown to suppress pyroptosis, a highly inflammatory form of programmed cell death. nih.govpatsnap.com Research indicates that the compound can inhibit the canonical pathway of NLRP3/caspase-1/gasdermin D-mediated pyroptosis. patsnap.com In models of sepsis-associated encephalopathy, dexpramipexole treatment inhibited the activation of the Nod-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. nih.gov This, in turn, prevents the activation of caspase-1, which is responsible for cleaving gasdermin D (GSDMD) to initiate pore formation in the cell membrane and for processing pro-inflammatory cytokines. nih.govresearchgate.netnih.gov By suppressing this pathway, dexpramipexole attenuates neuroinflammation and subsequent cell death. nih.gov
Dexpramipexole also plays a role in the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. nih.govnih.gov In the context of intracerebral hemorrhage, ferroptosis contributes to neuronal death due to the accumulation of iron and reactive oxygen species (ROS) around the hematoma. nih.govnih.gov The administration of dexpramipexole was found to decrease this deposition of iron and ROS, thereby inhibiting ferroptosis at the perihematomal site. nih.govnih.gov Further investigation revealed that dexpramipexole's protective effect is dependent on the upregulation of key anti-ferroptotic proteins, glutathione (B108866) peroxidase 4 (GPX4) and ferroptosis suppressing protein 1 (FSP1). nih.govnih.gov
Table 2: Effect of Dexpramipexole on Ferroptosis Regulators
| Protein | Effect of Dexpramipexole Treatment | Source |
| Glutathione Peroxidase 4 (GPX4) | Upregulated | nih.govnih.gov |
| Ferroptosis Suppressing Protein 1 (FSP1) | Upregulated | nih.govnih.gov |
Suppression of Pyroptosis Pathways (e.g., NLRP3/caspase-1/gasdermin D)
Role in Ion Channel Modulation
Beyond its effects on cell death pathways, dexpramipexole also interacts with specific ion channels, which contributes to its neuroactive properties.
Dexpramipexole has been identified as a blocker of voltage-gated sodium channels, with a particular selectivity for the Nav1.8 subtype. nih.govresearchgate.net This channel is predominantly expressed in nociceptive neurons of the dorsal root ganglia and is crucial for the hyperexcitability of these neurons in pain states. researchgate.netmdpi.com In studies using cultured rat dorsal root ganglion neurons, dexpramipexole was found to block tetrodotoxin-resistant (TTX-R) sodium conductances with an IC₅₀ of 294.4 nM, which is indicative of its action on Nav1.8. nih.govresearchgate.net This blocking action does not occur in dorsal root ganglion neurons from Nav1.8 null mice, further confirming its selectivity. nih.gov This mechanism suggests a therapeutic potential for dexpramipexole in pain management. nih.govresearchgate.net
Table 3: Dexpramipexole Inhibition of Nav1.8
| Target | Measurement | Value | Source |
| TTX-resistant sodium conductances (Nav1.8) | IC₅₀ | 294.4 nM | nih.govresearchgate.net |
Characterization of Receptor Binding Profiles
Dexpramipexole is classified as a weak non-ergoline dopamine agonist. mdpi.commedchemexpress.comfishersci.attargetmol.comclinisciences.commedchemexpress.com It displays agonist activity at dopamine D2, D3, and D4 receptors, though with significantly lower affinity compared to its S-enantiomer, pramipexole. mdpi.comresearchgate.net This low affinity for dopamine receptors means that at clinically relevant doses, it is effectively non-dopaminergic. researchgate.netareteiatx.com
Detailed binding affinities for pramipexole have been reported, with Ki values of 3.9 nM for D2 receptors and 0.5 nM for D3 receptors, highlighting its high affinity, particularly for the D3 subtype. plos.orgplos.org While specific Ki values for dexpramipexole are not as readily available in the provided search results, the consistent description of it as a "weak" or "low-affinity" agonist underscores its distinct receptor binding profile. mdpi.commedchemexpress.comresearchgate.net
Interactive Table: Pramipexole Dopamine Receptor Binding Affinities
| Receptor Subtype | Ki (nmol/L) |
| Dopamine D2 | 3.9 plos.orgplos.org |
| Dopamine D3 | 0.5 plos.org |
The primary distinction between dexpramipexole and its S-enantiomer, pramipexole, lies in their dopaminergic activity. wikipedia.orgmdpi.comresearchgate.net Pramipexole is a potent dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. nih.govmdpi.com In contrast, dexpramipexole has substantially lower dopamine agonist activity. mdpi.commedchemexpress.comclinisciences.commedchemexpress.com This difference is critical because the high dopaminergic activity of pramipexole leads to side effects that limit its use as a neuroprotective agent. nih.govmdpi.comresearchgate.net Dexpramipexole's low affinity for dopamine receptors allows for the administration of much higher doses without inducing these dopaminergic side effects. researchgate.net
Despite the marked difference in dopaminergic activity, both enantiomers have demonstrated similar neuroprotective effects in non-dopaminergic cell-based assays. mdpi.com These effects include reducing the production of reactive oxygen species (ROS), decreasing the activation of apoptotic pathways, and increasing cell survival against various neurotoxins. mdpi.commedchemexpress.comclinisciences.commedchemexpress.com
Non-Ergoline Dopamine Receptor Agonism (D2, D3, D4)
Cellular Targets and Pathways
Dexpramipexole has been investigated for its neuroprotective effects on motor neurons, which are the primary cells affected in amyotrophic lateral sclerosis (ALS). nih.govpatsnap.com The proposed mechanism of action centers on its ability to enhance mitochondrial function. nih.govpatsnap.comnih.gov It is believed to improve mitochondrial efficiency, thereby reducing oxidative stress and subsequent cellular damage that leads to motor neuron degeneration. patsnap.com Specifically, dexpramipexole has been shown to bind to the mitochondrial F1Fo-ATP synthase, which increases ATP synthesis and reduces oxygen consumption. nih.gov
Studies have indicated that dexpramipexole can reduce apoptosis, or programmed cell death, a significant contributor to neuron loss in neurodegenerative diseases. mdpi.compatsnap.com In preclinical models, it has demonstrated the ability to protect neurons under stress. mdpi.com However, in a mouse model of ALS (SOD1G93A), dexpramipexole did not show an effect on neuromotor disease progression or survival. plos.org Similarly, in primary cortical neurons with TDP-43 pathology, only a marginal improvement in neuronal survival was noted. plos.org
Research suggests that dexpramipexole can modulate the activation of astrocytes and microglia, which are key players in neuroinflammation. medchemexpress.commedchemexpress.com In a mouse model of sepsis-associated encephalopathy, dexpramipexole was found to attenuate the lipopolysaccharide (LPS)-induced activation of both microglia and astrocytes in the hippocampus. medchemexpress.commedchemexpress.com Astrocytes and microglia are crucial for maintaining brain homeostasis, and their activation is a hallmark of response to injury and disease. physoc.orgnih.govmdpi.comfrontiersin.org By reducing the activation of these glial cells, dexpramipexole may help to ameliorate neuroinflammation. nih.gov
A significant and initially unexpected finding was dexpramipexole's effect on eosinophils. wikipedia.orgnih.govareteiatx.com Clinical studies revealed that dexpramipexole leads to a pronounced, dose-dependent reduction in peripheral blood eosinophil counts. nih.govareteiatx.com This effect is believed to stem from the inhibition of eosinophil maturation in the bone marrow. areteiatx.comersnet.orgashpublications.orgnih.govpatsnap.com
Bone marrow biopsies from patients treated with dexpramipexole showed a selective absence of mature eosinophils, with a prevalence of eosinophil precursors (promyelocytes), suggesting a maturational arrest. mdpi.comnih.gov This targeted depletion of eosinophils has led to the investigation of dexpramipexole for eosinophil-associated diseases. wikipedia.orgareteiatx.comtouchrespiratory.com The effect on eosinophils appears to be quite specific, with only minor reductions observed in other leukocyte counts, such as basophils, neutrophils, lymphocytes, and monocytes. nih.govareteiatx.com
Interactions within Hippocampal Neuronal Networks
Dexpramipexole dihydrochloride (B599025) demonstrates significant interactions within hippocampal neuronal networks, primarily by enhancing cellular bioenergetics and modulating electrophysiological properties. Research indicates that the compound improves mitochondrial function in hippocampal cells, which is crucial for neuronal survival and activity. nih.govpatsnap.comresearchgate.netresearchgate.net In experimental models using hippocampal slices exposed to oxygen-glucose deprivation (OGD), a condition mimicking ischemia, dexpramipexole has been shown to increase adenosine (B11128) triphosphate (ATP) content under basal conditions and prevent its depletion during OGD. nih.gov This preservation of energy is associated with the protection of CA1 neurons from delayed cell death. nih.gov
The neuroprotective effects extend to preventing mitochondrial swelling and the overload of intracellular Ca2+, which are critical events in the cascade leading to neuronal death. nih.govresearchgate.net Furthermore, dexpramipexole counteracts the loss of synaptic activity and anoxic depolarization that typically occur in ischemic conditions. nih.govresearchgate.net Electrophysiological studies have revealed that it can prevent the loss of neurotransmission in hippocampal slices recovering from OGD. nih.gov
Beyond its effects on cellular energetics under stress, dexpramipexole directly influences neuronal excitability. Patch-clamp recordings in rat hippocampal neurons have shown that dexpramipexole dose-dependently inhibits the IA current, a rapidly-inactivating potassium (K+) current that plays a role in regulating neuronal excitability. nih.gov The inhibition of this current (with an IC50 of 814 nM) is linked to the promotion and improved maintenance of long-term potentiation (LTP), a key cellular mechanism for learning and memory, particularly in the CA1 region of the hippocampus in aged rats. nih.govresearchgate.net The compound also increases outward K+ currents in isolated hippocampal neurons. In models of sepsis-associated encephalopathy, dexpramipexole attenuates the activation of microglia and astrocytes in the hippocampus. medchemexpress.com
Table 1: Effects of Dexpramipexole on Hippocampal Neuronal Networks
| Parameter | Observation | Model System |
|---|---|---|
| Cellular Bioenergetics | Increases mitochondrial ATP production and prevents OGD-dependent ATP depletion. nih.govresearchgate.net | Cultured neurons, Organotypic hippocampal slices |
| Neuroprotection | Reduces neuronal death, prevents mitochondrial swelling, and reduces intracellular Ca2+ overload following OGD. nih.govresearchgate.net | Organotypic hippocampal slices, Cultured neurons |
| Synaptic Activity | Prevents loss of synaptic activity and counteracts anoxic depolarization after OGD. nih.gov | Organotypic hippocampal slices |
| Ion Channel Modulation | Dose-dependently inhibits the rapidly-inactivating K+ current (IA). nih.gov | Rat hippocampal neurons |
| Synaptic Plasticity | Improves maintenance of Long-Term Potentiation (LTP) in the CA1 region. nih.govresearchgate.net | Acute hippocampal slices from aged rats |
| Neuroinflammation | Attenuates lipopolysaccharide (LPS)-induced activation of microglia and astrocytes. medchemexpress.com | Sepsis-associated encephalopathy mouse model |
Impact on Splenocyte Gene Expression
The pharmacodynamics of dexpramipexole also involve interactions with peripheral immune cells, specifically affecting gene expression in splenocytes. Studies using rat primary splenocyte cultures have shown that dexpramipexole can modulate the expression of key cytokines. nih.gov
Research has demonstrated that dexpramipexole treatment leads to a significant increase in the messenger RNA (mRNA) expression of Interleukin-10 (IL-10). nih.govlarvol.com IL-10 is a pleiotropic cytokine with potent anti-inflammatory properties. This effect was observed when splenocytes were stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls that typically induces a robust inflammatory response. nih.gov The addition of dexpramipexole to LPS-stimulated splenocyte cultures resulted in a further enhancement of IL-10 mRNA production, suggesting a direct action in promoting anti-inflammatory signaling pathways even in the presence of an inflammatory challenge. nih.gov
Table 2: Effect of Dexpramipexole on Splenocyte Gene Expression
| Cell Type | Stimulus | Gene | Effect |
|---|
Preclinical Research Methodologies and Models for Dexpramipexole Dihydrochloride
In Vitro Experimental Systems
Neuronal Cell Culture Models (e.g., PC12, Neuroblastoma, Primary Cortical Neurons)
Neuronal cell culture models have been instrumental in understanding the neuroprotective properties of dexpramipexole (B1663564). Studies have utilized cell lines like PC12 and human neuroblastoma (SH-SY5Y) cells, as well as primary cortical neurons, to investigate the compound's effects on neuronal survival and function under various stress conditions.
In studies using neuroblastoma cells, dexpramipexole demonstrated protective effects against cell death induced by hydrogen peroxide and inhibited the generation of mitochondrial reactive oxygen species. mdpi.com Research on SH-SY5Y neuroblastoma cells showed that dexpramipexole significantly increased ATP levels and reduced cell death induced by proteasome inhibitors. nih.gov The increase in ATP was observed even when glucose was replaced with galactose in the culture medium, indicating that the effect is mediated through mitochondrial metabolism. nih.gov
Primary cortical neurons have also been a key model system. In these cells, dexpramipexole was found to increase mitochondrial ATP production and provide cytoprotection against oxygen-glucose deprivation (OGD), a model for ischemic injury. nih.govbiocrick.com It also decreased oxygen consumption while maintaining or increasing ATP production, suggesting an enhancement of mitochondrial efficiency. nih.gov Furthermore, in primary rat cortical neurons transfected with human TDP43, a protein implicated in Amyotrophic Lateral Sclerosis (ALS), a marginal improvement in neuronal survival was noted at a specific concentration of dexpramipexole. nih.govresearchgate.net
Table 1: Summary of Dexpramipexole Effects in Neuronal Cell Culture Models
| Cell Model | Experimental Condition | Key Findings | Reference |
|---|---|---|---|
| Neuroblastoma Cells | Hydrogen Peroxide-Induced Stress | Antioxidant and neuroprotective activity, preventing cell death and inhibiting mitochondrial ROS generation. | mdpi.com |
| SH-SY5Y Neuroblastoma Cells | Proteasome Inhibitor (PSI)-Induced Stress | Concentration-dependent inhibition of cell death; significant increase in ATP levels. | nih.gov |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Increased mitochondrial ATP production, reduced energy failure, and cytoprotection. | nih.govbiocrick.com |
| Primary Cortical Neurons | Normal Conditions | Decreased oxygen consumption while maintaining or increasing ATP production. | nih.gov |
| Primary Rat Cortical Neurons | Transfection with human TDP43 | Marginally significant improvement in one indicator of neuronal survival. | nih.govresearchgate.net |
Glial Cell Culture Models (e.g., Astrocytes, Microglia)
The impact of dexpramipexole on glial cells, which play a crucial role in neuronal support and neuroinflammation, has been investigated using astrocyte and microglia models.
In primary glial cell cultures, dexpramipexole was shown to increase mitochondrial ATP production and enhance resistance to in vitro ischemia. nih.gov This suggests that the compound's protective effects in the brain may be partly due to its ability to improve the bioenergetics of astrocytes. nih.gov Studies have also indicated that dexpramipexole can attenuate the activation of microglia and astrocytes in the hippocampus induced by lipopolysaccharide (LPS) in mouse models of sepsis-associated encephalopathy. medchemexpress.commedchemexpress.com This anti-inflammatory effect is significant as microglial activation is a key component of neuroinflammatory processes. patsnap.comunm.edu Dexpramipexole has been shown to suppress the canonical pathway of NLRP3/caspase-1/gasdermin D-mediated pyroptosis, a type of inflammatory cell death, in microglia. patsnap.com
Hippocampal Slice Cultures
Hippocampal slice cultures offer a more complex in vitro system that preserves the local cellular architecture and synaptic connections of the hippocampus. Research using this model has provided valuable insights into the effects of dexpramipexole on synaptic activity and neuronal survival in a more physiologically relevant context.
Studies have demonstrated that dexpramipexole counteracts ATP depletion, mitochondrial swelling, loss of synaptic activity, and neuronal death in hippocampal slices subjected to OGD. nih.govbiocrick.comresearchgate.net Furthermore, in hippocampal slices from aged rats, dexpramipexole was found to improve the maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory. researchgate.netnih.gov Patch-clamp recordings in rat hippocampal neurons within these slices revealed that dexpramipexole inhibits the IA current, a potassium current that regulates neuronal excitability. nih.gov
Organotypic Cultures (e.g., Mouse Cortical Cultures)
Organotypic cultures, which maintain the three-dimensional structure of tissues, have been used to further explore the neuroprotective effects of dexpramipexole. In organotypic hippocampal slice cultures, dexpramipexole was found to prevent mitochondrial swelling and cell death following exposure to in vitro ischemia or glutamate-induced excitotoxicity. nih.gov Research on organotypic slice cultures of the spinal cord has also been utilized to study neuroprotective agents, providing a relevant model for diseases like ALS. nih.govacs.org
Immune Cell Culture Systems (e.g., THP-1 cells, Rat Primary Splenocytes)
To investigate the immunomodulatory properties of dexpramipexole, researchers have employed various immune cell culture systems. The human monocytic leukemia cell line, THP-1, is a widely used model to study monocyte and macrophage functions. nih.gov Studies have utilized THP-1 cells to examine the effects of compounds on inflammatory pathways, such as TLR4-NLRP3 inflammasome activation and subsequent IL-1β production. nih.gov
In the context of dexpramipexole, research has focused on its effects on cytokine production. In cultures of rat primary splenocytes stimulated with LPS, dexpramipexole was shown to induce an increase in the mRNA expression of the anti-inflammatory cytokine interleukin-10 (IL-10). unm.edunih.govresearchgate.net This finding suggests a potential mechanism for the compound's anti-inflammatory actions. nih.gov Additionally, studies on peritoneal exudate cells (PECs) from rats showed that dexpramipexole could reduce IL-1β levels following LPS stimulation. unm.edu
Table 2: Immunomodulatory Effects of Dexpramipexole in Cell Culture
| Cell Model | Experimental Condition | Key Findings | Reference |
|---|---|---|---|
| Rat Primary Splenocytes | Lipopolysaccharide (LPS) Stimulation | Induced elevated IL-10 mRNA expression. | nih.govresearchgate.netlarvol.com |
| Rat Peritoneal Exudate Cells (PECs) | Lipopolysaccharide (LPS) Stimulation | Reduced IL-1β levels. | unm.edu |
Development of Specific Assays for Eosinophil Activity
A significant discovery during the clinical development of dexpramipexole for ALS was its effect on reducing peripheral eosinophil counts. researchgate.net This has led to investigations into its potential for treating eosinophil-associated disorders. researchgate.net The proposed mechanism involves the inhibition of eosinophil maturation in the bone marrow. patsnap.comnih.gov
Preclinical research has included in vitro studies to understand this effect. While specific details on the assays are limited in the provided context, the evidence from human bone marrow biopsies, which showed a selective absence of mature eosinophils in patients responding to treatment, points towards a mechanism targeting eosinophil development. nih.gov This suggests that assays monitoring eosinophil differentiation and maturation from hematopoietic progenitors in culture would be relevant for further elucidating the compound's mechanism of action on this cell lineage.
Ex Vivo Tissue Analysis
Analysis of Optic Nerve and Dorsal Root Ganglia Bioenergetics
Ex vivo studies have been employed to investigate the direct effects of Dexpramipexole on the energy metabolism of neural tissues. Research has shown that Dexpramipexole can sustain the bioenergetics of isolated mouse optic nerve and dorsal root ganglia in vitro. researchgate.netnih.gov In these experimental setups, the compound was able to counteract the neurodegenerative effects induced by agents that deplete adenosine (B11128) triphosphate (ATP), such as oligomycin (B223565) or veratridine. nih.gov This suggests a neuroprotective mechanism of action related to the maintenance of mitochondrial function and energy production under conditions of metabolic stress. researchgate.netnih.gov
In Vivo Animal Models of Disease
Neurodegenerative Disease Models
Amyotrophic Lateral Sclerosis (ALS) Murine Models (e.g., SOD1G93A)
The most extensively used animal model in the preclinical evaluation of Dexpramipexole for Amyotrophic Lateral Sclerosis (ALS) is the transgenic mouse model overexpressing a mutant form of the human superoxide (B77818) dismutase 1 (SOD1) gene, specifically the SOD1G93A variant. mdpi.com This model is widely used because it recapitulates some features of human ALS, including progressive motor neuron degeneration and a shortened lifespan. nih.gov
| Study Finding | Key Observation(s) | Source(s) |
|---|---|---|
| Reported Efficacy | Extended survival time and protected motor functions. | mdpi.com |
| Reported Ineffectiveness | No statistically significant effect on neuromotor disease progression or survival duration in high-copy SOD1G93A mice. | plos.orgresearchgate.netnih.govnih.gov |
| Body Weight Analysis | No significant difference in the change of body weight, an indicator of disease onset and progression, between treated and vehicle control groups. | nih.gov |
| Neurological Score | The rate of symptomatic disease progression was similar in both treated and control groups. | plos.org |
Methodological Considerations in SOD1G93A Model Testing
The discordant findings in SOD1G93A model testing underscore the critical importance of rigorous study design. It has been noted that some early, positive results for Dexpramipexole were obtained from studies completed before the establishment of consensus guidelines for preclinical testing in ALS animal models. researchgate.net Limitations in these earlier studies, such as underpowered cohorts and a lack of gender balancing, can confound the interpretation of results. researchgate.net
To address issues of variability, significant efforts have been made to refine the SOD1G93A model. This includes the development of an inbred C57BL/6 mouse line from the original mixed background (SJL x C57BL/6) line, which demonstrates a more consistent disease course, thereby reducing background noise and allowing for the use of smaller cohort sizes in therapeutic testing. nih.gov Key methodological considerations for robust preclinical screening now include:
Power: Ensuring studies are appropriately powered to detect clinically meaningful effects. plos.org
Controls: Using sibling-matched controls to reduce genetic variability. plos.org
Gender Balance: Including both male and female mice and analyzing the data accordingly, as disease progression can differ between sexes. plos.orgbiorxiv.org
Genetic Background: Utilizing inbred strains to ensure a consistent and predictable disease phenotype. nih.gov
Models Incorporating TDP43 or FUS Gene Mutations
Given that mutations in the SOD1 gene account for a fraction of ALS cases, researchers have also utilized models that incorporate other relevant genetic mutations. aginganddisease.org Pathological changes involving the TAR DNA-binding protein 43 (TDP-43) are a hallmark of over 97% of ALS cases, making it a crucial therapeutic target. aginganddisease.orgmdpi.com While a transgenic TDP-43 rodent model that consistently mimics human ALS has been challenging to develop, cell-based systems are used to model aspects of TDP-43 neuronal pathology. nih.gov
Dexpramipexole has been evaluated in high-content neuronal survival screening systems using primary rat cortical neurons transfected with either wild-type or mutant human TDP-43. plos.orgnih.govnih.gov In these in vitro models, a marginally significant improvement in one indicator of neuronal survival was noted, but this effect was only observed at a single concentration (10 µM). nih.govnih.govresearchgate.net These cellular models reflect TDP-43-mediated neurodegeneration and allow for the study of neuronal cell-autonomous disease mechanisms. plos.org
Mutations in the Fused in Sarcoma (FUS) gene have also been identified in familial ALS and represent another important pathological pathway. researchgate.netplos.org While Dexpramipexole was advanced to clinical trials without published, rigorous preclinical testing in models related to RNA binding protein-mediated neurodegeneration nih.govdntb.gov.ua, the available preclinical data from cellular systems primarily focus on TDP-43 pathology. plos.orgmdpi.com
| Model System | Key Finding | Source(s) |
|---|---|---|
| Primary rat cortical neurons transfected with wild-type or mutant human TDP-43 | A marginally significant improvement in a single indicator of neuronal survival was observed. | nih.govnih.govresearchgate.net |
| Effective Concentration | The limited positive effect was observed only at the 10 µM treatment level. | nih.govnih.govresearchgate.net |
Ischemic Neurodegeneration Models (e.g., Transient/Permanent MCAo, OGD)
The neuroprotective effects of dexpramipexole have been rigorously assessed in models of ischemic stroke. nih.govnih.gov These models are designed to mimic the cessation of blood flow to the brain, a hallmark of ischemic events in humans. anatomyjournal.ir Key methodologies include transient and permanent middle cerebral artery occlusion (MCAo) in rodents and in vitro oxygen-glucose deprivation (OGD). nih.govnih.gov
In both transient and permanent MCAo models in mice and rats, post-ischemic treatment with dexpramipexole has been shown to reduce infarct size and improve neurological scores. nih.govnih.govbiocrick.com These in vivo findings are corroborated by in vitro studies using primary neural cultures and hippocampal slices subjected to OGD. nih.govnih.govcreative-bioarray.com In these models, dexpramipexole demonstrated an ability to increase mitochondrial ATP production, reduce energy failure, prevent intracellular calcium overload, and ultimately confer cytoprotection. nih.govnih.govresearchgate.net Specifically, the compound counteracted ATP depletion, mitochondrial swelling, anoxic depolarization, and the loss of synaptic activity, leading to reduced neuronal death. nih.govnih.govbiocrick.com
Table 1: Summary of Findings in Ischemic Neurodegeneration Models
| Model | Organism/System | Key Findings | Reference |
|---|---|---|---|
| Transient/Permanent Middle Cerebral Artery Occlusion (MCAo) | Mice, Rats | Reduced brain infarct size, improved neurological scores. | nih.govnih.gov |
| Oxygen-Glucose Deprivation (OGD) | Primary neural cultures (neurons, glia) | Increased mitochondrial ATP production, reduced energy failure, prevented Ca2+ overload, provided cytoprotection. | nih.govnih.gov |
| Oxygen-Glucose Deprivation (OGD) | Hippocampal slices | Counteracted ATP depletion, mitochondrial swelling, anoxic depolarization, and loss of synaptic activity; reduced neuronal death. | nih.govnih.gov |
Sepsis-Associated Encephalopathy (SAE) Mouse Models (LPS-induced)
The therapeutic potential of dexpramipexole has also been investigated in mouse models of sepsis-associated encephalopathy (SAE), a condition characterized by diffuse brain dysfunction secondary to a systemic infection. nih.govnih.gov These models are typically induced by the peripheral administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a systemic inflammatory response leading to neurological deficits. nih.govnih.govresearchgate.net
In C57BL/6 male mice, repeated treatment with dexpramipexole was found to ameliorate learning and memory deficits caused by LPS administration. nih.govnih.gov The protective effects of the compound are linked to its ability to safeguard mitochondrial morphology and function within the hippocampus. nih.gov Research indicates that dexpramipexole inhibits the activation of the NLRP3 inflammasome-caspase-1-dependent pyroptosis pathway and the cytochrome c-caspase-3-dependent apoptosis pathway. nih.govnih.gov By suppressing these mitochondria-mediated cell death pathways, dexpramipexole attenuates neuroinflammation and cell death in the hippocampus of SAE mice. nih.govnih.gov
Table 2: Research Findings in Sepsis-Associated Encephalopathy (SAE) Mouse Models
| Model | Organism | Key Findings | Reference |
|---|---|---|---|
| Lipopolysaccharide (LPS)-induced Sepsis | C57BL/6 male mice | Ameliorated cognitive deficits; protected mitochondrial morphology and function; inhibited pyroptosis and apoptosis pathways; attenuated neuroinflammation and hippocampal cell death. | nih.govnih.gov |
Progressive Multiple Sclerosis (MS) Mouse Models (MOG35-55 immunized)
To explore the relevance of dexpramipexole to progressive multiple sclerosis (MS), researchers have utilized mouse models where the disease is induced by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55. nih.govmdpi.comrndsystems.com This model recapitulates key features of MS, including neurodegeneration and axonopathy, which are thought to be driven by mitochondrial dysfunction. nih.gov
In female non-obese diabetic mice immunized with MOG35-55, oral treatment with dexpramipexole led to several positive outcomes. nih.gov The compound delayed the progression of disability, extended survival, and counteracted the reduction of mitochondrial DNA content in the spinal cord. nih.gov Furthermore, it was observed to reduce axonal loss in the spinal cord of these mice. nih.gov In vitro studies using mouse optic nerve and dorsal root ganglia confirmed that dexpramipexole sustains bioenergetics. nih.gov It also demonstrated neuroprotective effects in organotypic mouse cortical cultures exposed to agents that deplete ATP. nih.gov Notably, dexpramipexole did not appear to affect the adaptive and innate immune responses in these models. nih.gov
Table 3: Key Research Findings in Progressive Multiple Sclerosis (MS) Mouse Models
| Model | Organism | Key Findings | Reference |
|---|---|---|---|
| MOG35-55 Immunized | Female non-obese diabetic mice | Delayed disability progression, extended survival, counteracted reduction of spinal cord mitochondrial DNA, reduced spinal cord axonal loss. | nih.gov |
| In vitro (optic nerve, dorsal root ganglia) | Mouse tissue | Sustained bioenergetics. | nih.gov |
| In vitro (organotypic cortical cultures) | Mouse tissue | Counteracted neurodegeneration induced by ATP-depleting agents. | nih.gov |
Models of Hypoxic/Ischemic Encephalopathy
The neuroprotective capacity of dexpramipexole has been evaluated in models of neonatal hypoxic/ischemic encephalopathy (HIE), a significant cause of brain injury in newborns. nih.govmdpi.com The classic Rice-Vannucci model, which involves common carotid artery occlusion followed by hypoxia (CCAoH) in rat pups, is a primary tool for this research. nih.gov
In studies using the CCAoH model, post-insult treatment with dexpramipexole was shown to decrease the size of the brain infarction, particularly in pups with mild to moderate injuries. nih.gov To address the variability in infarct size often seen in the CCAoH model, a distal middle cerebral artery occlusion plus hypoxia (dMCAoH) model was also developed. nih.gov In this model, post-ischemic administration of dexpramipexole also resulted in a reduction of brain infarcts. nih.gov These findings suggest a potential therapeutic role for dexpramipexole in perinatal cerebrovascular disorders. nih.gov
Table 4: Summary of Findings in Hypoxic/Ischemic Encephalopathy Models
| Model | Organism | Key Findings | Reference |
|---|---|---|---|
| Common Carotid Artery Occlusion plus Hypoxia (CCAoH) | Rat pups | Decreased infarct size in mild/moderate injuries. | nih.gov |
| Distal Middle Cerebral Artery Occlusion plus Hypoxia (dMCAoH) | Rat pups | Reduced brain infarcts. | nih.gov |
Neuropathic and Inflammatory Pain Models (e.g., Chronic Constriction Injury)
The analgesic properties of dexpramipexole have been assessed in models of neuropathic and inflammatory pain, such as the chronic constriction injury (CCI) model of the sciatic nerve in mice and rats. nih.govnih.govunm.edu This model induces allodynia, a condition where non-painful stimuli are perceived as painful, which is a common symptom of neuropathic pain in humans. nih.govresearchgate.net
In mice that have undergone CCI, intravenous administration of dexpramipexole resulted in a significant decrease in allodynia within one hour. nih.govnih.gov The compound is thought to exert its effects through anti-inflammatory mechanisms. nih.gov In vitro studies have shown that dexpramipexole can induce the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) in rat splenocytes. nih.govnih.gov These findings support the potential application of dexpramipexole as an anti-inflammatory agent for mitigating chronic neuropathic pain. nih.govnih.gov
Table 5: Research Findings in Neuropathic and Inflammatory Pain Models
| Model | Organism/System | Key Findings | Reference |
|---|---|---|---|
| Chronic Constriction Injury (CCI) of the sciatic nerve | Mice | Profound decrease in allodynia. | nih.govnih.gov |
| Primary splenocyte culture | Rat | Induced elevated mRNA expression of IL-10. | nih.govnih.gov |
Models of Eosinophil-Associated Disorders
A significant and somewhat serendipitous discovery during the clinical development of dexpramipexole was its marked effect on eosinophil levels. areteiatx.comnih.govnih.gov This has led to the investigation of its potential in treating eosinophil-associated disorders. areteiatx.comwikipedia.orgashpublications.org
Toxicology Models for Hematopoietic Effects (e.g., Göttingen Minipigs, Rats)
To understand the hematological effects of dexpramipexole, toxicology studies have been conducted in various animal models, including Göttingen minipigs and rats. areteiatx.comnih.gov These studies are crucial for determining the species-specificity and safety profile of the compound's eosinophil-lowering effects. areteiatx.com
In a 39-week chronic toxicology study in Göttingen minipigs, a significant reduction in peripheral blood eosinophils was observed. areteiatx.com This effect was not accompanied by any pathological changes in the bone marrow, including no alterations to myeloid or erythroid progenitors. areteiatx.com Interestingly, a 26-week chronic toxicology study in rats did not show any effect of dexpramipexole on eosinophils or other white blood cell types. areteiatx.com This suggests that the eosinophil-lowering effect of dexpramipexole is most pronounced in humans and certain other species like the minipig. areteiatx.com The compound also demonstrated a reduction in basophils in both clinical trials and minipig studies, suggesting a potential targeting of the common eosinophil-basophil progenitor cell. areteiatx.com
Table 6: Summary of Hematopoietic Effects in Toxicology Models
| Model | Organism | Key Findings | Reference |
|---|---|---|---|
| 39-week Chronic Toxicology Study | Göttingen Minipigs | Significant reduction in peripheral blood eosinophils; no pathologic bone marrow changes. | areteiatx.com |
| 26-week Chronic Toxicology Study | Rats | No effect on eosinophils or other white blood cell types. | areteiatx.com |
Advanced Preclinical Methodological Approaches
The preclinical evaluation of Dexpramipexole dihydrochloride (B599025) has incorporated sophisticated techniques to elucidate its physiological distribution and neuroprotective potential. These advanced methods, including mass spectrometry imaging and high-content screening, have provided critical insights into the compound's behavior at the tissue and cellular levels.
Mass spectrometry imaging (MSI) has been employed to visualize the distribution of dexpramipexole within brain tissue, offering a significant advantage over traditional methods that require tissue homogenization and thereby lose spatial information. gladstone.org This label-free technique allows for the direct measurement and mapping of the drug and its metabolites within tissue sections. nih.govnih.gov
In a key preclinical study, researchers utilized MSI to determine the concentration and distribution of dexpramipexole in the brains of mice subjected to experimental stroke. nih.gov The methodology involved matrix-assisted laser desorption/ionization (MALDI) MSI, a technique where a laser desorbs and ionizes molecules from a tissue section coated with an energy-absorbing matrix, allowing for their detection by a mass spectrometer. gladstone.orgnih.gov This approach provided high-resolution spatial mapping of the compound. nih.gov
The findings from this research demonstrated that following administration, dexpramipexole was evenly distributed throughout the brain, including the ischemic penumbra—the area surrounding an ischemic event. nih.gov The concentrations of dexpramipexole achieved within the brain tissue were found to be in the range of 10–20 µM. nih.gov This concentration is noteworthy as it aligns with the levels found to be neuroprotective in in vitro models, suggesting that the compound reaches its target tissue at therapeutically relevant concentrations. nih.gov
Table 1: Mass Spectrometry Imaging Findings for Dexpramipexole Distribution in Ischemic Mouse Brain
| Parameter | Methodology | Finding | Reference |
| Tissue Analyzed | Mouse brain tissue following experimental stroke | - | nih.gov |
| Imaging Technique | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) | - | nih.gov |
| Distribution | - | Even distribution observed in the brain and ischemic penumbra. | nih.gov |
| Concentration | - | Achieved brain concentrations in the range of 10–20 µM. | nih.gov |
High-content screening (HCS) is an automated microscopy and image analysis approach used to extract quantitative data from cell populations. This methodology was utilized in preclinical studies to assess the neuroprotective effects of dexpramipexole on neuronal survival. plos.orgresearchgate.net
One significant study investigated the impact of dexpramipexole in a cellular model relevant to amyotrophic lateral sclerosis (ALS). plos.orgresearchgate.netmdpi.com The researchers used primary rat cortical neurons transfected with either wild-type or mutant human TAR DNA-binding protein 43 (TDP-43). nih.govplos.org The mislocalization and aggregation of TDP-43 are pathological hallmarks of ALS. This HCS system allowed for the automated imaging and analysis of a large number of neurons to quantify survival under various treatment conditions. plos.org
The results of the high-content screening revealed that dexpramipexole had a modest effect on neuronal survival. nih.govplos.org A marginally significant improvement in a single indicator of neuronal survival was observed, and this effect was only present at a concentration of 10 µM of dexpramipexole. nih.govplos.org The study noted that these findings, when considered with results from other screening systems, did not strongly support further investigation of dexpramipexole for ALS. plos.org
Table 2: High-Content Screening Findings for Dexpramipexole on Neuronal Survival
| Cell Model | Transfected Protein | Treatment | Outcome on Neuronal Survival | Reference |
| Primary Rat Cortical Neurons | Wild-Type Human TDP-43 | Dexpramipexole (10 µM) | Marginally significant improvement in a single survival indicator. | nih.govplos.org |
| Primary Rat Cortical Neurons | Mutant Human TDP-43 | Dexpramipexole (10 µM) | Marginally significant improvement in a single survival indicator. | nih.govplos.org |
Preclinical Pharmacological Profiles of Dexpramipexole Dihydrochloride
Preclinical Pharmacokinetics
Preclinical studies have demonstrated that dexpramipexole (B1663564) possesses favorable pharmacokinetic properties, including high oral bioavailability and significant penetration of the central nervous system. nih.govresearchgate.netunm.edu
Absorption and Bioavailability in Animal Models
Dexpramipexole is readily absorbed following oral administration in animal models. nih.gov It is described as a highly water-soluble and orally bioavailable small molecule. researchgate.netwikipedia.org Studies in beagle dogs have been utilized to assess the bioavailability of drug formulations, indicating the utility of this model for such evaluations. neurology.orgbioline.org.br While specific bioavailability percentages in preclinical models are not consistently detailed in the provided results, the compound's progression to clinical trials underscores its sufficient oral absorption. nih.gov In healthy adult subjects, dexpramipexole was rapidly absorbed, with the time to reach maximum plasma concentration ranging from 1.8 to 2.6 hours under fasted conditions. nih.gov
Distribution and Tissue Accumulation, including Central Nervous System Penetration
A key feature of dexpramipexole's pharmacokinetic profile is its extensive distribution into tissues, including the central nervous system (CNS). nih.govmdpi.comresearchgate.net Preclinical studies have consistently shown that dexpramipexole rapidly achieves and maintains high concentrations in the CNS relative to plasma. nih.govresearchgate.net In mice, the brain-to-plasma ratio has been reported to be greater than 6, and in other studies, a brain/plasma ratio of over 15 has been noted. mdpi.comnih.gov This efficient penetration of the blood-brain barrier is a critical attribute for a drug targeting neurodegenerative diseases. patsnap.com
Mass spectrometry imaging has been used to confirm the distribution of dexpramipexole within the ischemic brain in mouse models of stroke. nih.gov Furthermore, studies in SOD1G93A mice, a model for amyotrophic lateral sclerosis (ALS), demonstrated steady-state concentrations of dexpramipexole in both plasma and spinal cord. plos.org
Table 1: Steady-State Dexpramipexole Concentrations in SOD1G93A Mice
| Dose in Drinking Water (mg/mL) | Mean Plasma Concentration (ng/mL) | Mean Spinal Cord Concentration (ng/g) |
|---|---|---|
| 0.179 | ~100 | ~1000 |
| 0.9 | ~500 | ~4000 |
| 1.79 | ~1000 | ~8000 |
Data derived from graphical representations in a study by Vieira et al. (2014). plos.org
Metabolism and Excretion in Preclinical Species
Information from human studies indicates that dexpramipexole is primarily eliminated from the body as an unchanged parent drug in the urine. nih.govresearchgate.net In healthy adults, approximately 84% to 90% of the administered dose was recovered in the urine as unchanged dexpramipexole. nih.govresearchgate.net This suggests that the compound undergoes minimal metabolism. While specific preclinical metabolism and excretion data in animal models are not extensively detailed in the search results, the human data points towards renal excretion as the primary route of elimination. nih.gov
Preclinical Pharmacodynamics
The pharmacodynamic properties of dexpramipexole have been investigated in a variety of in vitro and in vivo models, revealing its neuroprotective effects are largely independent of dopamine (B1211576) receptor activity. neurology.orgmdpi.com
Dose-Response Relationships in In Vitro and Animal Models
In vitro studies have demonstrated that both dexpramipexole and its enantiomer, pramipexole (B1678040), can offer neuroprotection. mdpi.com They have been shown to reduce the production of reactive oxygen species, decrease the activation of apoptotic pathways, and increase cell survival against various neurotoxins. mdpi.commedchemexpress.com In primary rat cortical neurons, a marginally significant improvement in a neuronal survival indicator was observed at a 10 µM concentration of dexpramipexole. plos.org
In animal models, dose-response relationships have been explored. In a study with beagle dogs, dexpramipexole was well-tolerated at doses significantly higher than pramipexole, which produced dopaminergic side effects at a dose of 0.0075 mg/kg. neurology.org In a mouse model of stroke, dexpramipexole administered at a dose of 3 mg/kg intraperitoneally twice daily showed neuroprotective effects. nih.gov In studies on SOD1G93A mice, various doses were administered in drinking water to achieve steady-state concentrations that emulate those in human clinical trials. plos.org
Table 2: In Vitro and In Vivo Dose-Response Findings for Dexpramipexole
| Model | System/Animal | Dose/Concentration | Observed Effect |
|---|---|---|---|
| In Vitro | Primary rat cortical neurons | 10 µM | Marginally significant improvement in a neuronal survival indicator. plos.org |
| In Vivo | Beagle dogs | > 0.0075 mg/kg | Well-tolerated, unlike pramipexole at this dose. neurology.org |
Biomarker Discovery in Preclinical Contexts (e.g., Nasal Eosinophil Peroxidase)
The discovery and application of biomarkers are critical in drug development to provide measurable indicators of a drug's effect. In the context of dexpramipexole, eosinophil peroxidase (EPX), an enzyme found in the granules of eosinophils, has emerged as a key biomarker.
While the eosinophil-lowering effects of dexpramipexole were first noted in clinical trials for Amyotrophic Lateral Sclerosis (ALS), the specific use of nasal EPX as a biomarker is predominantly documented within the framework of subsequent clinical studies for eosinophilic diseases, such as eosinophilic asthma. areteiatx.combiospace.comaaaai.org In these clinical settings, nasal EPX serves as a non-invasive surrogate marker for airway eosinophilia. areteiatx.combiospace.com
The rationale for its use stems from the understanding that eosinophils play a central role in the pathophysiology of diseases like eosinophilic asthma. When eosinophils infiltrate tissues such as the nasal passages, they release their granular contents, including EPX. Therefore, measuring EPX levels in nasal secretions can provide an indirect measure of the extent of eosinophilic inflammation in the airways.
In a Phase II clinical trial for eosinophilic asthma (the EXHALE study), dexpramipexole was shown to significantly reduce nasal EPX in a dose-dependent manner. aaaai.org This reduction in the biomarker correlated with the observed decrease in blood eosinophil counts and improvements in lung function, reinforcing the link between the drug's mechanism of action and its clinical effects. biospace.com
Below is a table summarizing the reported reduction in nasal eosinophil peroxidase (EPX) from a clinical study, which illustrates its utility as a biomarker for dexpramipexole's activity.
| Dosage Group | Median Reduction in Nasal EPX |
| 150 mg BID | 89% |
| 75 mg BID | 83% |
| 37.5 mg BID | 45% |
| Data from the EXHALE Phase 2 clinical trial. The reduction is shown as a percentage decrease from baseline at week 12. biospace.comaaaai.org |
It is important to note that while the concept of measuring EPX as an indicator of eosinophil activity is well-established in preclinical research of eosinophilic inflammation, the specific discovery and validation of nasal EPX as a biomarker for dexpramipexole are most clearly detailed in the published results of human clinical trials rather than in foundational preclinical animal studies of the compound itself. areteiatx.combiospace.comaaaai.org The preclinical work in minipigs and mouse models focused on the reduction of eosinophil counts as the primary endpoint. google.com
Structural Activity Relationships and Synthetic Aspects
Dexpramipexole (B1663564) Dihydrochloride (B599025) as a Benzothiazole (B30560) Derivative
Dexpramipexole is classified as a benzothiazole derivative. affygility.com The core of its structure is the benzothiazole ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. benthamscience.comrjptonline.org This heterocyclic scaffold is a common feature in many biologically active molecules and approved drugs, recognized for its diverse pharmacological potential. benthamscience.commdpi.comresearchgate.net The benzothiazole nucleus is considered a valuable pharmacophore in medicinal chemistry due to its ability to interact with various biological targets. benthamscience.com
The structure-activity relationships of benzothiazole derivatives have been extensively studied, revealing that substitutions at different positions on the ring can significantly influence their biological effects. benthamscience.comresearchgate.net For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring are often associated with a variety of pharmacological activities. benthamscience.com In the case of dexpramipexole, the 2-amino group and the N-propylamino group at the 6-position of the tetrahydrobenzothiazole ring are key structural features. wikipedia.orgresearchgate.net
Stereochemical Considerations and Enantiomeric Comparisons (R(+) vs. S(-) Pramipexole)
Dexpramipexole is the (R)-enantiomer of pramipexole (B1678040). researchgate.net The two compounds are stereoisomers, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of their atoms. nih.gov This difference arises from the chiral center at the C6 position of the 4,5,6,7-tetrahydrobenzothiazole ring. researchgate.net Dexpramipexole is specifically the (6R)-enantiomer, while pramipexole is the (S)-enantiomer. researchgate.netmdpi.com
This stereochemical distinction has profound implications for their biological activity. Pramipexole, the (S)-enantiomer, is a potent dopamine (B1211576) agonist and is used in the treatment of Parkinson's disease. researchgate.netresearchgate.net In contrast, dexpramipexole, the (R)-enantiomer, exhibits significantly lower affinity for dopamine receptors. researchgate.netmedchemexpress.com This reduced dopaminergic activity means it is less likely to cause the side effects associated with dopamine receptor agonism. researchgate.net
Despite its low affinity for dopamine receptors, both enantiomers have shown neuroprotective properties in preclinical models, suggesting a mechanism of action independent of dopamine receptor binding. nih.govmdpi.com Both (R)- and (S)-pramipexole have demonstrated antioxidant effects and the ability to protect neurons from cell death. mdpi.com
| Feature | Dexpramipexole (R(+)-Pramipexole) | Pramipexole (S(-)-Pramipexole) |
| Stereochemistry | (R)-enantiomer | (S)-enantiomer |
| Dopamine Receptor Affinity | Low | High |
| Primary Investigated Use | Eosinophil-associated disorders | Parkinson's disease, Restless Legs Syndrome |
| Neuroprotective Properties | Yes | Yes |
Structural Modifications and Analog Development for Enhanced Efficacy or Specificity
The development of analogs based on the dexpramipexole scaffold has been an area of research aimed at enhancing therapeutic efficacy or targeting specific biological pathways. Inspired by the neuroprotective properties of benzothiazoles like riluzole (B1680632) and pramipexole, researchers have explored modifications to the core structure. mdpi.com
One approach has involved creating hybrid molecules that combine structural features of different active compounds. For example, hybrids of riluzole and rasagiline (B1678815) have been designed and synthesized to create multi-target-directed ligands. researchgate.net Another area of exploration is the modification of the substituents on the benzothiazole ring. For instance, the introduction of a protonatable amino function in the 2-position of the benzothiazole ring has been shown to enhance certain activities. researchgate.net
The goal of these modifications is often to improve properties such as potency, selectivity, or pharmacokinetic profiles. For example, research into other benzothiazole derivatives has focused on modifying side chains to broaden their spectrum of activity or improve solubility. rsc.org While specific analog development directly from dexpramipexole for enhanced efficacy is a complex field, the broader research on benzothiazoles provides a foundation for such endeavors. mdpi.com
Synthetic Pathways and Scalability for Research Material Production
Several synthetic routes have been developed for the production of dexpramipexole, often in parallel with the synthesis of its enantiomer, pramipexole. A key challenge in the synthesis is achieving high enantiomeric purity.
One common strategy involves the resolution of a racemic mixture of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This can be achieved through selective crystallization using a chiral acid, such as tartaric acid. googleapis.com However, this method can have limitations in achieving the highest levels of optical purity. googleapis.com
Alternative and more scalable synthetic pathways have been developed. These include:
Asymmetric Synthesis : This approach aims to create the desired enantiomer directly. An industrially acceptable process for the asymmetric synthesis of pramipexole has been described, which can be adapted for dexpramipexole. mdpi.comresearchgate.net
Chemoenzymatic Methods : These methods utilize enzymes to achieve high stereoselectivity. For instance, a chemoenzymatic method has been developed for the synthesis of key chiral intermediates of both (S)- and (R)-pramipexole. researchgate.netmdpi.com This process can involve the use of lipases, such as Candida antarctica lipase (B570770) A, for the kinetic resolution of intermediates. mdpi.com Baker's yeast has also been employed for the stereoselective reduction of a ketone intermediate to produce an optically pure alcohol precursor. mdpi.comresearchgate.net
Direct Alkylation : An improved synthesis involves the direct alkylation of (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with n-propyl p-toluenesulfonate, followed by the formation of the dihydrochloride salt. googleapis.com
Advanced Research Paradigms and Computational Approaches
Computational Modeling and Drug Design
Computational approaches, including molecular docking and dynamics simulations, have been pivotal in understanding the molecular interactions of dexpramipexole dihydrochloride with its biological targets. These in silico methods provide a high-resolution view of drug-protein binding, which can guide further drug development and optimization.
Molecular docking studies have been employed to predict and analyze the binding of dexpramipexole to its proposed target, the F1Fo-ATP synthase. This enzyme is a complex molecular machine, and identifying the precise binding site of a small molecule like dexpramipexole is a non-trivial task. Docking simulations can virtually screen potential binding pockets on the protein surface and estimate the binding affinity. Research suggests that dexpramipexole binds to the F1Fo-ATP synthase, and more specifically, it has been reported to interact with the OSCP/subunit b of the stator complex. nih.govbohrium.com This interaction is thought to modulate the enzyme's activity, leading to the observed improvements in mitochondrial efficiency.
Molecular dynamics (MD) simulations provide a more dynamic picture of the drug-target interaction. These simulations model the movement of atoms over time, allowing researchers to observe the stability of the binding pose predicted by docking, as well as any conformational changes in the protein induced by the drug. MD simulations of mitochondrial membranes and associated proteins can help to understand how dexpramipexole might influence membrane properties or the dynamics of membrane-embedded protein complexes like the ATP synthase. figshare.comnih.gov While detailed parameters and binding energy calculations from dexpramipexole-specific simulations are not extensively published in the public domain, the application of these computational tools is a key part of its ongoing research and development.
Table 4: Summary of Computational Approaches for this compound
| Computational Method | Application | Key Findings/Insights |
| Molecular Docking | Prediction of binding to F1Fo-ATP synthase | Suggests interaction with the OSCP/subunit b of the stator complex. |
| Molecular Dynamics Simulation | Analysis of the stability of drug-target interaction and induced conformational changes | Provides a dynamic view of how dexpramipexole may influence the ATP synthase and mitochondrial membrane. |
In Silico Screening for Novel Analogs and Targets
In silico screening, also known as virtual screening, represents a cornerstone of modern computational drug discovery, allowing for the rapid and cost-effective evaluation of vast chemical libraries against biological targets. plos.orgwuxibiology.com This approach utilizes computational methods to predict the likelihood of a molecule binding to a protein target, thereby prioritizing compounds for synthesis and experimental testing. plos.org For Dexpramipexole, a compound with a well-defined structure, in silico screening serves two primary functions: the identification of novel, structurally related analogs with potentially improved properties, and the discovery of entirely new biological targets to which it or its derivatives might bind, a process often referred to as drug repositioning. plos.orghud.ac.uk
Molecular docking is a principal technique within in silico screening. plos.org It simulates the interaction between a small molecule (ligand), such as a Dexpramipexole analog, and the three-dimensional structure of a protein target. plos.org These simulations calculate the binding affinity, often expressed as a free binding energy value (kcal/mol), which estimates the stability of the ligand-protein complex. e3s-conferences.org For instance, in a study of pramipexole (B1678040) derivatives targeting the dopamine-3 receptor, docking simulations revealed a range of binding energies from -2.81 to -5.84 kcal/mol, with the most potent analog, PD-7, showing the strongest predicted affinity. e3s-conferences.org Such studies allow researchers to understand key interactions, like hydrogen bonds and hydrophobic interactions with specific amino acid residues (e.g., Leu347, Tyr198, Phe201), that govern binding. e3s-conferences.org
The process often begins by creating a virtual library of Dexpramipexole analogs. This can be achieved by making systematic modifications to the parent structure, such as altering substituents on the benzothiazole (B30560) ring. nih.gov These virtual compounds are then docked against the known target or a panel of other potential targets. plos.orgwuxibiology.com The goal is to identify analogs with higher predicted binding affinities or improved selectivity compared to the original molecule. e3s-conferences.org
Furthermore, large-scale virtual screening can be employed to search for novel targets for Dexpramipexole itself. plos.org By docking the compound against a wide array of proteins with known structures (the "druggable proteome"), researchers can uncover unexpected interactions that may lead to new therapeutic applications. plos.org For example, database analysis suggests potential interactions between Dexpramipexole and targets such as Interleukin-4 and Interleukin-13, pointing toward possible applications in inflammatory conditions. drugbank.com This hypothesis-generating approach is complemented by techniques like pharmacophore modeling, which defines the essential 3D arrangement of chemical features necessary for biological activity, and uses this model as a query to search for compounds or targets with matching features. frontiersin.orgmedsci.org
Table 1: Example of Molecular Docking Results for Pramipexole Derivatives
This table illustrates typical output from a molecular docking study, showing how different chemical modifications can influence predicted binding affinity to a target receptor. Data is conceptually based on findings for pramipexole analogs. e3s-conferences.org
| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Pramipexole | Parent Compound | -4.95 | Tyr198, Leu199, Phe201 |
| PD-2 | -CH3 addition | -5.21 | Tyr198, Leu199, Phe201, Val203 |
| PD-7 | -OH substitution | -5.84 | Tyr198, Leu199, Glu202, Leu343, Leu347 |
| PD-15 | -Cl addition | -5.45 | Tyr198, Phe201, Leu343 |
Predictive Modeling of Pharmacological Activity
Predictive modeling in pharmacology aims to establish a reliable correlation between the chemical structure of a compound and its biological activity. neovarsity.org The most prominent method in this area is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR models are mathematical equations that link the variation in the biological activity of a series of compounds to the changes in their molecular properties, which are quantified by "descriptors". neovarsity.orgmdpi.com
The development of a QSAR model is an iterative process. It begins with a "training set" of molecules with known biological activities (e.g., inhibitory concentration, IC50). mdpi.com For each molecule, a wide range of molecular descriptors are calculated. These can include physicochemical properties (like LogP for hydrophobicity), electronic properties (charge distribution), and 3D structural features (molecular shape, surface area). nih.govneovarsity.org Statistical techniques, such as multiple linear regression, are then used to generate an equation that best describes the relationship between these descriptors and the observed activity. mdpi.com
For example, a QSAR study on riluzole (B1680632) analogs, which share the benzothiazole scaffold with Dexpramipexole, successfully developed models using descriptors like the index of refraction, surface tension, and average mass to predict neuroprotective activity. nih.gov A hypothetical QSAR model might look like this:
Log(1/IC50) = a(LogP) - b(Molecular Weight) + c*(Dipole Moment) + constant
In this equation, 'a', 'b', and 'c' are coefficients determined by the regression analysis, indicating the relative importance of each descriptor to the final activity.
The predictive power of a QSAR model is crucial and is assessed through rigorous validation. mdpi.com Internal validation is often performed using cross-validation techniques, which systematically leave out parts of the training data to see how well the model predicts them. mdpi.com A key metric is the cross-validated correlation coefficient (r²cv or q²), where a value greater than 0.5 is generally considered acceptable. mdpi.com External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model creation. The conventional correlation coefficient (r²) measures the goodness of fit for the model, with values above 0.6 being desirable. mdpi.com
Once validated, these models become powerful predictive tools. neovarsity.org They can be used to estimate the pharmacological activity of novel, not-yet-synthesized Dexpramipexole analogs, allowing researchers to prioritize the most promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources.
Table 2: Illustrative QSAR Model Data for a Series of Analogs
This table demonstrates the core components of a QSAR analysis, linking molecular descriptors to experimentally observed and model-predicted activity.
| Compound ID | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Experimental Activity (pIC50) | Predicted Activity (pIC50) |
| Analog-1 | 2.5 | 85 | 6.8 | 6.7 |
| Analog-2 | 2.8 | 90 | 7.1 | 7.0 |
| Analog-3 | 2.2 | 82 | 6.5 | 6.6 |
| Analog-4 | 3.1 | 95 | 7.4 | 7.5 |
| Analog-5 | 3.5 | 101 | 7.8 | 7.7 |
Future Directions and Emerging Therapeutic Hypotheses
Refinement of Preclinical Models for Translational Research
The clinical trial history of dexpramipexole (B1663564) in ALS has provided crucial lessons for translational science, emphasizing the need for highly rigorous preclinical models. Initial studies using the SOD1G93A mouse model suggested that dexpramipexole could extend survival and enhance motor function. taylorandfrancis.comresearchgate.net However, these promising findings were not replicated in a later, more methodologically sound study that employed larger, gender-balanced, and sibling-matched cohorts to minimize bias. taylorandfrancis.complos.org This later study, unlike the first, failed to show any beneficial outcome. taylorandfrancis.complos.org
This discrepancy highlights the critical gap that can exist between animal models and human disease outcomes. The failure of the large Phase III EMPOWER trial for ALS, despite encouraging Phase II data, has reinforced the scientific community's call for adherence to stringent consensus guidelines in preclinical research. plos.orgnih.gov Future investigations involving dexpramipexole will necessitate not only robust study designs but also the use of multiple, diverse animal models that can better represent the complexity of human diseases. plos.orgmdpi.com For instance, exploring its effects in models based on other genetic mutations, such as TDP-43, could offer a more complete preclinical picture. plos.org This refined approach is already being applied in newer research areas like stroke, where preclinical studies are designed to more accurately reflect clinical treatment scenarios, such as administering the drug after the onset of injury. nih.gov
Exploration of Dexpramipexole Dihydrochloride (B599025) in Novel Therapeutic Areas
A pivotal turn in the dexpramipexole story was the serendipitous discovery of its potent eosinophil-lowering effect during the ALS trials. nih.govareteiatx.com This observation has redirected research efforts towards a range of eosinophil-driven diseases, opening up several new and promising therapeutic avenues.
Hypereosinophilic Syndromes (HES): Dexpramipexole has shown significant promise as an oral, steroid-sparing therapy for HES, a collection of rare disorders marked by the overproduction of eosinophils which can cause organ damage. nih.govashpublications.org A proof-of-concept clinical study demonstrated that dexpramipexole significantly lowered absolute eosinophil counts (AECs) and enabled patients to reduce their dependence on glucocorticoid medications. nih.govareteiatx.comashpublications.org Analysis of bone marrow in responding patients revealed a selective reduction in mature eosinophils, pointing to a mechanism that interferes with their maturation process. nih.govashpublications.org These encouraging findings have paved the way for larger Phase 3 clinical trials. ashpublications.orgsttinfo.fi
Eosinophilic Asthma: Leveraging its impact on eosinophils, dexpramipexole is now in development as a potential first-in-class oral medication for individuals with moderate-to-severe eosinophilic asthma. touchrespiratory.combinasss.sa.crareteiatx.com The Phase 2 EXHALE trial showed that the drug caused a significant, dose-dependent decrease in blood eosinophils, which was associated with improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second). areteiatx.comareteiatx.com Further studies are anticipated to evaluate its effectiveness in preventing severe asthma attacks. areteiatx.comareteiatx.com
Stroke: In preclinical models of ischemic stroke, dexpramipexole has demonstrated neuroprotective effects. nih.gov Research indicates that it enhances mitochondrial energy production, counteracts energy failure during ischemia, and ultimately reduces the size of brain infarcts in mouse models. nih.gov Given its ability to cross the blood-brain barrier and its established safety in humans, it is considered a drug with realistic potential for translation to stroke therapy. nih.gov
Sepsis-Associated Encephalopathy (SAE): In mouse models of SAE, dexpramipexole has been found to alleviate cognitive deficits. nih.gov The protective mechanism appears to involve the preservation of mitochondrial function and the suppression of cell death pathways like pyroptosis and apoptosis, which in turn reduces neuroinflammation. nih.gov
Other Investigational Areas: The unique properties of dexpramipexole have prompted research in other conditions. It has been examined in animal models of neuropathic pain and has shown potential for treating neonatal hypoxic/ischemic encephalopathy. researchgate.netmdpi.comunm.edu Its eosinophil-depleting action has also led to its investigation in chronic rhinosinusitis with nasal polyps. ashpublications.orgbinasss.sa.cr
Table 1: Exploration of Dexpramipexole in Novel Therapeutic Areas
| Therapeutic Area | Key Preclinical/Clinical Findings | Status/Potential |
|---|---|---|
| Hypereosinophilic Syndromes (HES) | Reduced absolute eosinophil counts (AEC); Acted as a glucocorticoid-sparing agent. nih.govashpublications.org | Phase 3 development initiated. ashpublications.orgsttinfo.fi |
| Eosinophilic Asthma | Dose-dependent reduction in blood AEC; Correlated with improved lung function (FEV1). areteiatx.comareteiatx.com | Positive Phase 2 results; Further studies planned. areteiatx.comareteiatx.com |
| Stroke | Reduced infarct volume and improved outcomes in mouse models by improving mitochondrial ATP production. nih.gov | Preclinical; Considered to have high translational potential. nih.gov |
| Sepsis-Associated Encephalopathy (SAE) | Ameliorated cognitive deficits in mouse models by suppressing neuroinflammation and cell death pathways. nih.gov | Preclinical; Provides theoretical basis for treatment. nih.gov |
| Chronic Rhinosinusitis with Nasal Polyps | Reduced blood and tissue eosinophils. ashpublications.orgbinasss.sa.cr | Investigational. |
| Neuropathic Pain | Showed efficacy in animal models of inflammatory and neuropathic pain. researchgate.net | Preclinical. |
| Neonatal Hypoxic/Ischemic Encephalopathy | Decreased infarction size in a mouse pup model. mdpi.com | Preclinical. |
Integration with Combination Therapies in Preclinical Settings
The potential use of dexpramipexole as part of a combination therapy regimen is a logical next step in its development. This approach aims to create synergistic effects by targeting multiple disease pathways simultaneously.
In HES, dexpramipexole has already proven its value as a glucocorticoid-sparing agent, effectively functioning in a combination strategy to minimize the adverse effects of long-term steroid therapy. nih.govashpublications.org Future research could explore its use alongside other treatments for eosinophilic diseases, such as biologic drugs that target the IL-5 pathway, to potentially enhance efficacy or provide new options for patients with refractory disease. vulcanchem.com
For neurodegenerative disorders, should dexpramipexole be re-evaluated, it would likely be as part of a combination approach. Preclinical models could test dexpramipexole with existing ALS treatments like riluzole (B1680632) or with other investigational drugs targeting distinct mechanisms such as protein aggregation or inflammation. tandfonline.comnih.gov
Unraveling Persistent Mechanistic Unknowns
A key area of future research is to fully elucidate the precise mechanism of action of dexpramipexole. Its neuroprotective effects were initially linked to its ability to enhance mitochondrial efficiency by binding to the F1Fo ATP synthase, thereby boosting ATP production and protecting against oxidative stress. nih.govnih.govbiogen.com
However, the mechanism driving its potent eosinophil-depleting effect remains largely undefined. ashpublications.orgtouchrespiratory.com It is known to selectively inhibit the maturation of eosinophils in the bone marrow, but the specific molecular target remains elusive. ashpublications.orgareteiatx.com Identifying this target is crucial for optimizing its therapeutic application and for the discovery of new, related compounds. ashpublications.org This effect is understood to be separate from the compound's very weak activity at dopamine (B1211576) receptors. mdpi.comtouchrespiratory.comnih.gov
The Role of Dexpramipexole Dihydrochloride in Advancing Neuroinflammation Research
Dexpramipexole is emerging as a molecule with significant anti-inflammatory and immunomodulatory properties, particularly in the context of neuroinflammation. In models of sepsis-associated encephalopathy, it has been shown to reduce neuroinflammation by calming the activation of key immune cells in the brain, such as microglia and astrocytes. nih.govmedchemexpress.com It achieves this by suppressing critical inflammatory signaling pathways, including the NLRP3 inflammasome. nih.gov
Furthermore, studies in animal models of neuropathic pain suggest an anti-inflammatory role, with evidence that dexpramipexole can promote the expression of the anti-inflammatory cytokine IL-10. researchgate.net These findings establish dexpramipexole as a valuable tool for studying neuroinflammatory processes and a potential therapeutic for conditions driven by inflammation in the nervous system.
Opportunities for Drug Repurposing Research of this compound
The clinical path of dexpramipexole serves as a powerful illustration of drug repurposing. mdpi.comareteiatx.comacs.org Initially developed for ALS, its failure in that indication could have led to its abandonment. ashpublications.org However, the serendipitous discovery of its effect on eosinophils created a new opportunity for the drug, demonstrating the immense potential of repurposing compounds with established human safety profiles. areteiatx.comareteiatx.com
This strategy significantly reduces the time and cost associated with bringing a new therapy to patients compared to traditional drug discovery. acs.org The successful redirection of dexpramipexole toward HES and eosinophilic asthma is a direct outcome of this approach. ashpublications.orgareteiatx.com With its favorable safety profile and ability to enter the central nervous system, dexpramipexole remains a compelling candidate for further drug repurposing research in areas such as stroke and other inflammatory conditions. nih.gov
Q & A
Q. What are the key physicochemical properties of dexpramipexole dihydrochloride that influence experimental design?
this compound is a water-soluble powder (solubility >15 mg/mL in water) with a purity ≥98% (HPLC) and a chiral center ([α]/D = 60–70° in methanol). Its stability requires storage at -20°C in dry conditions to prevent degradation. For in vivo studies, it is typically dissolved in saline or DMSO, with stock solutions prepared at 10–100 mg/mL and aliquoted to avoid freeze-thaw cycles . Researchers should validate solubility and stability under experimental conditions, as improper handling can alter pharmacokinetic outcomes.
Q. How does dexpramipexole’s mechanism of action differ from its enantiomer, (S)-pramipexole?
Dexpramipexole ((R)-pramipexole) exhibits ~100-fold lower dopamine D2/D3 receptor agonism compared to (S)-pramipexole, making it a critical negative control in dopaminergic studies. Its primary mechanism involves mitochondrial-targeted antioxidant activity, inhibiting apoptosis by reducing reactive oxygen species (ROS) and stabilizing mitochondrial membrane potential. This non-dopaminergic neuroprotection is demonstrated in ALS and stroke models, where it preserves neuronal viability without activating dopamine pathways .
Q. What are the primary preclinical applications of dexpramipexole in neurodegenerative disease research?
Dexpramipexole is widely used in amyotrophic lateral sclerosis (ALS) models due to its mitochondrial protection and anti-apoptotic effects. It also shows efficacy in ischemic stroke models by improving bioenergetics and reducing infarct size, and in neonatal hypoxic-ischemic encephalopathy (HIE) by suppressing oxidative stress. These applications leverage its ability to cross the blood-brain barrier and target neuronal mitochondria .
Advanced Research Questions
Q. How can researchers control for off-target dopaminergic effects when studying dexpramipexole’s neuroprotective mechanisms?
To isolate non-dopaminergic effects, use dexpramipexole alongside (S)-pramipexole in parallel experiments. For example:
- Dopamine receptor knockout models : Validate mitochondrial protection in D2/D3 receptor-deficient animals.
- Pharmacological blocking : Co-administer dopamine receptor antagonists (e.g., haloperidol) to confirm receptor-independent pathways.
- Biochemical assays : Measure ROS levels, caspase activation, and ATP synthesis to directly link outcomes to mitochondrial function .
Q. What analytical methods are recommended for quantifying dexpramipexole in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample preparation : Protein precipitation with acetonitrile containing 0.1% formic acid and internal standards (e.g., metformin).
- Chromatography : Use a C18 column with a gradient mobile phase (water/acetonitrile + 0.1% formic acid).
- Validation : Establish a calibration curve (10–10,000 ng/mL) in plasma or tissue homogenates. This method achieves high sensitivity and specificity for pharmacokinetic studies .
Q. How can conflicting data on dexpramipexole’s efficacy in ALS models be reconciled?
Discrepancies between preclinical success and clinical trial failures (e.g., Phase III EMPOWER trial) may arise from:
- Dosing regimens : Preclinical models often use higher doses (e.g., 10–30 mg/kg in mice) than clinically tolerated levels.
- Biomarker selection : Prioritize mitochondrial ROS and caspase-3 activity over survival endpoints in animal models.
- Species differences : Optimize dosing based on interspecies pharmacokinetic scaling and blood-brain barrier penetration .
Q. What strategies ensure enantiomeric purity during dexpramipexole synthesis?
Chemoenzymatic resolution of intermediates (e.g., alcohol rac-4) using lipases or esterases achieves >99% enantiomeric excess. Validate purity via chiral HPLC with a polysaccharide column and polarimetric analysis ([α]/D). Impurities >1% of the (S)-enantiomer can confound mechanistic studies due to residual dopamine agonism .
Q. How can dosing regimens in stroke models be optimized using pharmacokinetic data?
In rodent stroke models, administer dexpramipexole intraperitoneally at 10 mg/kg twice daily, achieving plasma concentrations of 500–2000 ng/mL. Use LC-MS/MS to measure brain-to-plasma ratios (typically 0.5–1.0) and adjust dosing to maintain therapeutic levels (>200 ng/g in brain tissue) during the ischemic penumbra phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
